6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a fluorinated methoxyphenyl group and a pyrrolidinylmethyl substituent on the pyridazinone core. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorinated Methoxyphenyl Group: This step involves the coupling of the pyridazinone core with a fluorinated methoxyphenyl halide using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Pyrrolidinylmethyl Group: The final step includes the alkylation of the pyridazinone core with a pyrrolidinylmethyl halide under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazinone derivatives.
Substitution: The fluorine atom on the methoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated methoxyphenyl group can enhance its binding affinity and specificity, while the pyrrolidinylmethyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chloro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one
- 6-(4-bromo-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one
- 6-(4-fluoro-2-ethoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its metabolic stability and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18FN3O2 |
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Molecular Weight |
303.33 g/mol |
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C16H18FN3O2/c1-22-15-10-12(17)4-5-13(15)14-6-7-16(21)20(18-14)11-19-8-2-3-9-19/h4-7,10H,2-3,8-9,11H2,1H3 |
InChI Key |
DHAWXBDIYVWJAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CN3CCCC3 |
Origin of Product |
United States |
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